(2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid (2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC10489262
InChI: InChI=1S/C19H20N2O4S/c1-2-24-14-7-9-15(10-8-14)25-11-12-26-19-20-16-5-3-4-6-17(16)21(19)13-18(22)23/h3-10H,2,11-13H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4 g/mol

(2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid

CAS No.:

Cat. No.: VC10489262

Molecular Formula: C19H20N2O4S

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

(2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid -

Specification

Molecular Formula C19H20N2O4S
Molecular Weight 372.4 g/mol
IUPAC Name 2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
Standard InChI InChI=1S/C19H20N2O4S/c1-2-24-14-7-9-15(10-8-14)25-11-12-26-19-20-16-5-3-4-6-17(16)21(19)13-18(22)23/h3-10H,2,11-13H2,1H3,(H,22,23)
Standard InChI Key NAYAPDBHLCTXQU-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s structure integrates a benzimidazole ring system substituted at the 1-position with an acetic acid group and at the 2-position with a sulfanylethyl chain bearing a 4-ethoxyphenoxy moiety. The molecular formula is C₁₉H₂₀N₂O₄S, with a molar mass of 372.44 g/mol . Key structural features include:

  • Benzimidazole core: A bicyclic aromatic system providing planar rigidity and hydrogen-bonding capabilities.

  • Ethoxyphenoxy group: Introduces hydrophobicity and electron-donating effects via the ethoxy substituent.

  • Sulfanyl bridge: Enhances conformational flexibility and potential for disulfide bond formation.

  • Acetic acid terminus: Confers water solubility and capacity for salt formation or esterification .

Systematic Nomenclature

The IUPAC name 2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid systematically describes the substituent positions and connectivity. The Canonical SMILES representation (CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O) clarifies the spatial arrangement of functional groups .

Synthesis and Chemical Characterization

Synthetic Pathways

Synthesis typically involves multi-step reactions, as exemplified by analogous benzimidazole derivatives :

  • Formation of benzimidazole carboxylate: Condensation of 3,4-diaminobenzoic acid with 4-ethoxybenzaldehyde under acidic conditions yields the benzimidazole scaffold.

  • Esterification: Conversion of the carboxylic acid to a methyl ester using Fischer esterification.

  • Hydrazide formation: Treatment with hydrazine hydrate generates the hydrazide intermediate.

  • Oxadiazole ring closure: Reaction with carbon disulfide in alkaline medium forms the 1,3,4-oxadiazole-thiol derivative.

  • Alkylation: Coupling with 2-(4-ethoxyphenoxy)ethyl bromide introduces the sulfanylethyl-phenoxy group .

Physicochemical Properties

Key parameters derived from experimental and computational studies include:

PropertyValueMethod/Source
Molecular Weight372.44 g/molMass spectrometry
logP (Partition coeff.)2.93Computational
logD (pH 7.4)-0.88HPLC
Aqueous Solubility3.19 mg/L (logSw)Shake-flask
Polar Surface Area53.67 ŲComputational

The compound’s moderate logP suggests balanced lipophilicity, while the negative logD at physiological pH indicates ionization of the acetic acid group, enhancing water solubility .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s structural analogs show potent aromatase inhibition (IC₅₀ = 1.48 μM for compound 5b), surpassing reference drugs like letrozole. 3D-QSAR models (CoMFA/CoMSIA) correlate inhibitory activity with:

  • Steric bulk at the oxadiazole region (green polyhedra in CoMFA maps).

  • Electropositive potential near the benzimidazole core.

  • Hydrophobicity of the phenoxy substituent .

Computational and Molecular Modeling Insights

Molecular Dynamics Simulations

Simulations of CYP19A1-ligand complexes (100 ns) highlight:

  • Stable binding via salt bridges between the acetic acid group and Arg115.

  • Rotational flexibility of the sulfanylethyl chain, enabling conformational adaptation.

  • Binding free energy (ΔG) of -42.6 kcal/mol, dominated by van der Waals interactions (-38.2 kcal/mol) .

ADMET Profiling

Predictive models indicate:

  • Moderate intestinal absorption (Caco-2 permeability = 12.3 × 10⁻⁶ cm/s).

  • Blood-brain barrier penetration (logBB = -0.94), suggesting limited CNS activity.

  • CYP3A4 inhibition potential (IC₅₀ = 9.8 μM), warranting drug-drug interaction studies .

Comparative Analysis with Benzimidazole Derivatives

Structural Analogues

Comparing the target compound to clinically used benzimidazoles:

CompoundSubstituentsIC₅₀ (Aromatase)logP
Target CompoundEthoxyphenoxy-sulfanyl1.48 μM 2.93
AlbendazolePropylthio-carbamateN/A3.52
OmeprazoleMethoxy-pyridinylN/A2.89
Letrozole (Reference)Triazole0.82 μM2.50

The target compound’s aromatase inhibition approaches letrozole’s potency, while its logP aligns with proton pump inhibitors like omeprazole .

Structure-Activity Relationships (SAR)

  • Ethoxyphenoxy group: Enhances hydrophobic binding but reduces solubility.

  • Sulfanyl bridge: Optimal length for flexibility without destabilizing binding.

  • Acetic acid group: Critical for polar interactions; esterification diminishes activity .

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